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Abstract

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that
targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising
immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by
selectively targeting and depleting key immunosuppressive cells. This document provides a
comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and
clinical data. It details the experimental protocols used to elucidate its function and presents
this information in a structured format for drug development professionals.

Core Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the
blockade of the TNF-a/TNFR2 signaling axis and the subsequent reprogramming of the tumor
immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells
(Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-
1808 involves two primary actions:

» Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its
natural ligand, tumor necrosis factor-alpha (TNF-a).[3][8] This blockade inhibits the pro-
survival and proliferative signals that TNF-a provides to Tregs, thereby compromising their
immunosuppressive function.[9]
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e FcyR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1
antibody engages with Fcy receptors (FcyR) on effector immune cells, such as natural killer
(NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction
triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent
cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral
Tregs.[4][10]

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment
from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

o Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression,
cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9]
Evidence suggests that BI-1808 treatment leads to a significant expansion of the
intratumoral CD8+ T cell population and an increased CD8+/Treqg ratio.[2]

e Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other
innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs),
further contributing to a more robust anti-tumor immune response.[4][5][6]

Data Presentation
Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to
establish its mechanism of action, efficacy, and safety profile.
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Parameter Model/System Key Findings Reference(s)
Recombinant human
Binding Affinity and cynomolgus Sub-nanomolar affinity  [9]

TNFR2

In Vivo Efficacy
(Monotherapy)

Syngeneic mouse
tumor models (using a
murine surrogate

antibody)

Potent anti-tumor
activity; regression of
[41[7]

large established

tumors.

In Vivo Efficacy

(Combination

Syngeneic mouse
tumor models with

partial sensitivity to

Complete cures
observed in all treated

mice when combined [31[8]

Therapy) ) with an anti-PD-1
checkpoint blockade )
antibody.
Well-tolerated at
) Cynomolgus doses up to 200
Toxicology o [4]
Macaques mg/kg administered
weekly for four weeks.
o Expected half-life of
Pharmacokinetics Cynomolgus
two weeks at receptor  [4]
(NHP) Macaques

saturation.

Cytokine Release

In vitro human cell
assays and
humanized mouse

models

No indications of
harmful cytokine [4]

release.

Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a

monotherapy and in combination with pembrolizumab in patients with advanced solid tumors

and T-cell lymphomas.
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Parameter Patient Cohort Key Findings Reference(s)
o Cutaneous T-cell
Objective Response
Lymphoma (CTCL) 46% [11]
Rate (ORR)
(n=13 evaluable)
) Cutaneous T-cell
Disease Control Rate
Lymphoma (CTCL) 92% [11]
(DCR)
(n=13 evaluable)
) ] Robust and ongoing
o Gastrointestinal ) )
Clinical Response partial response in a
Stromal Tumor (GIST) ] [12]
(Monotherapy) (n=1) heavily pretreated
n=
patient.
Doses = 675 mg Q3W
Patients with resulted in complete
Pharmacodynamics advanced receptor occupancy [31[13]
malignancies throughout the dosing
interval.
Significant reduction
] ] of regulatory T-cells
Patients with )
) and a substantial
Biomarkers advanced ) ) [3]
_ _ increase in soluble
malignancies
TNFR2 (sTNFR2) at
doses = 675 mg Q3W.
Favorable safety
Patients with profile with no dose-
Safety advanced limiting toxicities [12]

malignancies

observed in the

monotherapy arm.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical and
clinical evaluation of BI-1808, based on publicly available information.
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Preclinical Toxicology in Cynomolgus Macaques

Objective: To assess the safety and tolerability of BI-1808.
Model: Cynomolgus macaques.

Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200
mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eight-
week recovery period.

Endpoints: Clinical signs, histopathological changes, and hematological parameters were
monitored.

Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level
(NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in
neutrophil counts and decreases in T cells were noted.[4]

In Vivo Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a
monotherapy and in combination with anti-PD-1.

Model: Immune-competent mice bearing syngeneic tumors. Specific models used include
MC38 and CT26.

Methodology: A murine surrogate antibody with ligand-blocking and FcyR-engaging
properties was administered to tumor-bearing mice. Tumor growth was monitored over time.
For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.

Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the
composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).

Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized
with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint
inhibition.[2][4][7]

Phase 1/2a Clinical Trial (NCT04752826)
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o Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in
combination with pembrolizumab.

o Study Design: An open-label, dose-escalation, and expansion study.
o Phase la: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
o Phase 1b: Combination therapy (with pembrolizumab) dose escalation.

o Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor
types (e.g., ovarian cancer, NSCLC, T-cell ymphomas).

» Patient Population: Patients with advanced malignancies who have progressed after
standard therapy.

e Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose
(RP2D).

e Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration
of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).

o Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at
5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining
was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

Visualizations
Signaling Pathway of BI-1808's Mechanism of Action
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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.
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Experimental Workflow for Preclinical Evaluation
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Caption: Preclinical development workflow for BI-1808.

Clinical Trial Workflow (NCT04752826)
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Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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